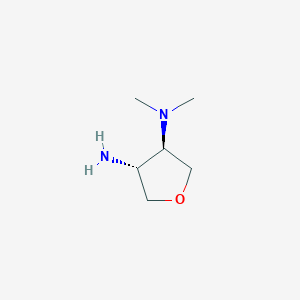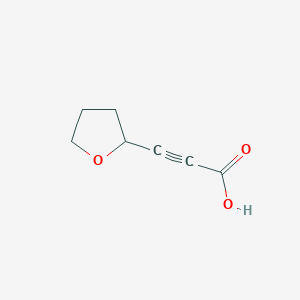
2-Amino-4-(4-hydroxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-4-(4-hydroxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C21H14N4O2S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(4-hydroxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(4-hydroxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of similar pyridine derivatives have been pivotal in advancing our understanding of their potential applications. For instance, the study by Ganapathy et al. (2015) provides insights into the synthesis and X-ray crystallography of a related compound, highlighting the importance of such derivatives in structural chemistry and material science (J. Ganapathy, R. Jayarajan, G. Vasuki, & Aravindhan Sanmargam, 2015).
Corrosion Inhibition
The application of pyridine derivatives as corrosion inhibitors has been extensively studied. For example, Sudheer & M. Quraishi (2014) investigated the corrosion protection efficiency of similar pyridine compounds, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research underscores the potential of such compounds in industrial applications, particularly in enhancing the longevity and durability of metal structures (Sudheer & M. Quraishi, 2014).
Antimicrobial Activity
Research on pyridine derivatives has also explored their antimicrobial properties. Koszelewski et al. (2021) conducted a preliminary study on the antimicrobial activity of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines against various strains of bacteria, suggesting their potential as new antimicrobial agents. This research is particularly significant in the context of increasing antibiotic resistance, indicating the importance of developing new antimicrobial compounds (Dominik Koszelewski, R. Ostaszewski, Paweł Śmigielski, Anastasiia Hrunyk, K. Kramkowski, Ł. Laskowski, M. Laskowska, Rafał Lizut, M. Szymczak, J. Michalski, K. Gawin, & P. Kowalczyk, 2021).
Heterocyclic Chemistry
The compound and its derivatives have been key subjects in heterocyclic chemistry research, contributing to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and material science. For example, the work by Al-Issa (2012) on the synthesis of new pyridine and fused pyridine derivatives highlights the versatility and reactivity of these compounds in creating structurally diverse and potentially biologically active molecules (S. A. Al-Issa, 2012).
properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-phenacylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c22-10-16-19(14-6-8-15(26)9-7-14)17(11-23)21(25-20(16)24)28-12-18(27)13-4-2-1-3-5-13/h1-9,26H,12H2,(H2,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKRLMMDPINYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-hydroxyphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3,5-dicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2920220.png)
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2920222.png)





![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)
![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)


